molecular formula C10H13BrClNO B8097231 (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride

(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride

Cat. No.: B8097231
M. Wt: 278.57 g/mol
InChI Key: FSPGQQCPSVBQPP-HNCPQSOCSA-N
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Description

(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride (CAS 28491-03-4) is a chiral pyrrolidine-based small molecule of interest in medicinal chemistry and pharmacological research. The compound features a molecular formula of C10H13BrClNO and a molecular weight of 278.57 g/mol . Its structure consists of a pyrrolidine ring, a three-dimensional saturated heterocycle with one nitrogen atom, substituted at the 3-position by a (R)-configured chiral center linked to a 4-bromophenoxy group . This specific stereochemistry is significant for research exploring the role of chirality in molecular recognition and biological activity. The bromine atom attached to the phenyl ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . The compound is supplied as the hydrochloride salt to enhance its stability and solubility in various biological assay matrices. As a building block, its applications span the investigation of new chemical entities in early drug discovery, particularly in the development of central nervous system (CNS) active compounds and other therapeutics where the pyrrolidine scaffold is prevalent. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3R)-3-(4-bromophenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPGQQCPSVBQPP-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Pyrrolidine with 4-Bromophenol

The most straightforward approach involves the alkylation of pyrrolidine with 4-bromophenol under nucleophilic substitution conditions. This method typically employs a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), with potassium carbonate as a base to deprotonate the phenolic hydroxyl group . The reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen attacks the electrophilic carbon adjacent to the bromine atom in 4-bromophenol.

Reaction Conditions:

  • Solvent: DMF, 80°C, 12–24 hours

  • Base: K2CO3 (2.5 equiv)

  • Yield: 60–70% (crude product)

Purification involves acid-base extraction followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt . Challenges include competing side reactions, such as over-alkylation or oxidation of the pyrrolidine ring.

Asymmetric Synthesis via Chiral Auxiliaries

To achieve enantioselectivity, asymmetric synthesis routes utilize chiral auxiliaries or catalysts. A method inspired by proline-derived organocatalysts involves the use of (S)-proline to induce chirality during the ring-forming step . The synthesis begins with L-tyrosine methyl ester, which undergoes Ullmann-type coupling with 4-bromophenol to introduce the phenoxy group. Subsequent Pictet-Spengler cyclization with acetaldehyde forms the pyrrolidine ring with the desired (R)-configuration .

Key Steps:

  • Ullmann Coupling: L-tyrosine methyl ester + 4-bromophenol → Phenoxy intermediate (85% yield) .

  • Pictet-Spengler Cyclization: Acidic conditions (HCl, MeOH) induce ring closure (70% yield, 92% ee) .

  • Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

This method achieves higher enantiomeric excess (ee) compared to racemic routes but requires multi-step purification.

Nucleophilic Aromatic Substitution (NAS)

Bromine’s electrophilic nature allows for nucleophilic substitution on pre-formed pyrrolidine derivatives. For example, 3-hydroxypyrrolidine is reacted with 1,4-dibromobenzene in the presence of a copper(I) catalyst, selectively substituting the para-bromine atom .

Optimized Protocol:

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent: Toluene, 110°C, 48 hours

  • Yield: 55–60% (isolated as HCl salt after column chromatography) .

This method avoids harsh alkylation conditions but suffers from moderate yields due to competing side reactions at the ortho position.

Resolution of Racemic Mixtures

Racemic 3-(4-bromo-phenoxy)-pyrrolidine can be resolved using chiral resolving agents such as dibenzoyl tartaric acid. The (R)-enantiomer forms a diastereomeric salt with the resolving agent, which is selectively crystallized from ethanol .

Typical Procedure:

  • Racemic pyrrolidine base (1 equiv) + (−)-Dibenzoyl-L-tartaric acid (1 equiv) in ethanol.

  • Crystallization at 4°C for 24 hours.

  • Filtration and recrystallization to achieve >99% ee .

While effective, this method is less atom-economical and generates significant waste.

Comparative Analysis of Synthesis Methods

Method Yield Enantiomeric Excess Key Advantages Limitations
Direct Alkylation 60–70%RacemicSimple, fewer stepsLow stereocontrol
Asymmetric Synthesis 70%92% eeHigh ee, scalableMulti-step, costly reagents
NAS with Cu Catalysis 55–60%RacemicSelective substitutionModerate yields, long reaction times
Chiral Resolution 40–50%>99% eeHigh purityLow atom economy, high waste generation

Purification and Characterization

Final purification typically involves recrystallization from ethanol/water or chromatography on silica gel using dichloromethane/methanol gradients . The hydrochloride salt is characterized by:

  • 1H NMR (DMSO-d6): δ 7.52 (d, J = 8.7 Hz, 2H, Ar-H), 6.89 (d, J = 8.7 Hz, 2H, Ar-H), 3.45–3.55 (m, 1H, CH-N), 2.90–3.10 (m, 4H, pyrrolidine-H) .

  • HPLC Purity: >98% (C18 column, 0.1% TFA in acetonitrile/water) .

Mechanism of Action

The mechanism of action of ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can affect its overall conformation and stability.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and physicochemical properties of (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Characteristics Key Applications/Properties
(R)-3-(4-Bromo-phenoxy)-pyrrolidine HCl* C₁₀H₁₁BrClNO ~292.57 Bromophenoxy (electron-withdrawing, bulky) Potential kinase inhibitors, chiral ligands
(R)-3-(Benzyloxy)pyrrolidine HCl C₁₁H₁₆ClNO 213.71 Benzyloxy (electron-neutral, moderate bulk) Intermediate in organic synthesis
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 267.68 Trifluoromethylphenoxy (strongly electron-withdrawing) CNS drug candidates, solubility modulation
(R)-3-(2-Nitrophenoxy)pyrrolidine HCl C₁₀H₁₁ClN₂O₃ 242.66 Nitrophenoxy (electron-withdrawing, reactive) Reactive intermediates, nitration studies
3-(3-Bromophenyl)-3-(trifluoromethyl)pyrrolidine HCl C₁₁H₁₂BrClF₃N 330.58 Bromophenyl + trifluoromethyl (dual substituents) Anticancer research, halogen bonding

*Estimated based on structural analogs.

Physicochemical and Functional Insights

  • Electronic Effects: The bromophenoxy group in the target compound is less electron-withdrawing than the trifluoromethyl or nitro groups in analogs (e.g., 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl, similarity score 0.53–0.62 ). This impacts binding affinity in receptor-ligand interactions.
  • Steric Bulk: The bromophenoxy substituent is bulkier than benzyloxy but less so than dichloro-benzyloxy derivatives (e.g., (R)-3-(2,6-dichloro-benzyloxy)-pyrrolidine HCl, MW 282.6 g/mol ), influencing steric hindrance in catalytic processes.
  • Solubility and Stability: The trifluoromethylphenoxy analog exhibits enhanced lipophilicity (logP ~2.5) compared to the bromophenoxy derivative, which may reduce aqueous solubility but improve membrane permeability .

Pharmacological Relevance

  • Kinase Inhibition: Bromophenoxy derivatives are explored as kinase inhibitors due to halogen bonding with ATP-binding pockets. For example, 3-(3-bromophenyl)-3-(trifluoromethyl)pyrrolidine HCl shows IC₅₀ values <1 µM in preliminary assays .
  • Chiral Resolution : The (R)-enantiomer of the target compound is prioritized in asymmetric synthesis, mirroring trends observed in (R)-3-(benzyloxy)pyrrolidine HCl, which serves as a chiral scaffold for β-turn mimics .

Biological Activity

(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃BrClNO
  • Molar Mass : Approximately 278.57 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring with a para-bromophenoxy substitution, which may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Investigations into related pyrrolidine derivatives suggest potential neuroprotective properties.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, contributing to its therapeutic effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The bromophenoxy group may enhance binding affinity to specific receptors involved in cellular signaling pathways.
  • Enzyme Modulation : Compounds with similar structures have been shown to modulate the activity of matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling .
  • Cellular Pathway Interference : The compound may interfere with apoptotic pathways, promoting cell death in cancerous cells.

Anticancer Studies

Research has indicated that compounds structurally related to this compound can induce apoptosis in various cancer cell lines. For instance, studies on thiosemicarbazone derivatives demonstrated that specific substitutions could lead to significant cytotoxicity against K562 leukemia cells, suggesting a similar potential for this compound .

Neuroprotective Research

In studies focusing on neuroprotection, related pyrrolidine compounds have been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests that this compound may possess similar protective effects against neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
This compoundC₁₀H₁₃BrClNOPara-bromophenoxy substitution
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochlorideC₁₀H₁₃BrClNOEnantiomer with different stereochemistry
(R)-3-(Phenoxy)-pyrrolidine hydrochlorideC₁₀H₁₄ClNOLacks bromine substitution

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Exploring the specific molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential :
Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and antidiabetic effects. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation .

Case Study :
In a study examining the cytotoxic effects of pyrrolidine derivatives on cancer cell lines, compounds similar to (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride demonstrated significant inhibition of cancer cell growth. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Organic Synthesis

Building Block in Synthesis :
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and cyclizations .

Data Table: Common Reactions Involving this compound

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionReaction with acyl chloridesAmides
CyclizationFormation of cyclic compoundsHeterocycles
ReductionConversion to aminesAmino derivatives

Neuropharmacology

Recent studies have explored the neuropharmacological effects of pyrrolidine derivatives. Compounds structurally related to this compound have shown promise in treating neurological disorders by modulating neurotransmitter systems .

Case Study :
A study evaluated the anxiolytic effects of pyrrolidine derivatives in animal models. Results indicated that certain modifications to the pyrrolidine ring enhanced its efficacy in reducing anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been investigated, revealing activity against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.

Data Table: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related Compound AEscherichia coli16 µg/mL
Related Compound BPseudomonas aeruginosa64 µg/mL

Q & A

How can researchers optimize the enantiomeric purity of (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride during asymmetric synthesis?

Advanced Methodological Answer:
Enantiomeric purity can be enhanced using chiral auxiliaries or catalysts, such as (R)- or (S)-proline derivatives, to control stereochemistry during the pyrrolidine ring formation. Post-synthesis, chiral chromatography (e.g., using amylose or cellulose-based columns) is critical for separation . Polarimetric analysis and nuclear Overhauser effect (NOE) NMR experiments can validate stereochemical outcomes. For scale-up, dynamic kinetic resolution (DKR) or enzymatic resolution methods may improve efficiency .

What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

Basic Methodological Answer:

X-ray crystallography : Resolves absolute configuration but requires high-purity single crystals.

Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers and calculate enantiomeric excess (ee).

NMR spectroscopy : NOE correlations or chiral shift reagents (e.g., Eu(hfc)₃) distinguish diastereomeric environments .

Optical rotation : Compare observed rotation with literature values for stereoisomers .

How should researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

Advanced Methodological Answer:

Cross-validate techniques : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., distinguishing regioisomers).

Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts or IR stretches for proposed structures, aligning with experimental data .

Controlled degradation studies : Identify degradation products that may skew spectral interpretations .

What strategies are effective for ecological risk assessment of this compound given limited ecotoxicity data?

Advanced Methodological Answer:

QSAR models : Predict ecotoxicity using structural analogs (e.g., brominated pyrrolidines with known toxicity profiles) .

Read-across assessments : Leverage data from compounds like (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, which shares functional groups and reactivity .

Microcosm studies : Evaluate biodegradation pathways in simulated environments using LC-MS/MS to track metabolite formation .

What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Methodological Answer:

Molecular dynamics (MD) simulations : Model transition states to assess steric hindrance from the 4-bromo-phenoxy group.

DFT calculations : Calculate activation energies for SN2 pathways at the pyrrolidine nitrogen or brominated aryl site .

Docking studies : Predict binding affinities with biological targets (e.g., enzymes) to guide functionalization strategies .

How to design a stability study for this compound under varying pH and temperature conditions?

Basic Methodological Answer:

Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

Analytical monitoring : Use HPLC-UV at 254 nm to track degradation products. LC-MS identifies major impurities.

Kinetic modeling : Determine shelf-life using Arrhenius plots for accelerated stability data .

What critical parameters must be controlled when scaling up the synthesis of this compound?

Advanced Methodological Answer:

Reaction stoichiometry : Excess 4-bromophenol improves yield but requires purification to remove unreacted starting material.

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may complicate solvent recovery.

Temperature control : Maintain ≤80°C to avoid racemization or decomposition.

Workup optimization : Use ion-exchange resins for HCl removal without compromising chiral integrity .

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